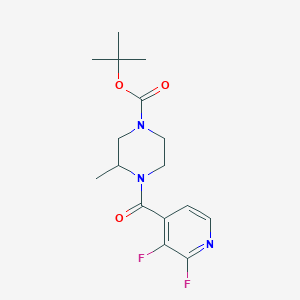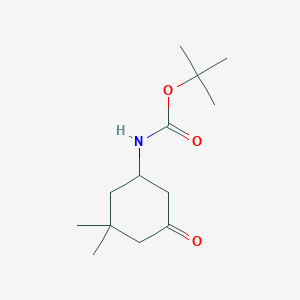
tert-butyl N-(3,3-dimethyl-5-oxocyclohexyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-(3,3-dimethyl-5-oxocyclohexyl)carbamate is a chemical compound with the molecular formula C13H23NO3 . It has a molecular weight of 241.33 .
Molecular Structure Analysis
The molecular structure of this compound consists of a carbamate group attached to a tert-butyl group and a 3,3-dimethyl-5-oxocyclohexyl group . The carbamate group includes a carbonyl (C=O) group and an amine (NH) group .Applications De Recherche Scientifique
Stereoselective Synthesis
An efficient stereoselective synthesis route has been developed for creating six stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, starting from simple 3-cyclohexene-1-carboxylic acid. This process emphasizes the role of tert-butyl N-(3,3-dimethyl-5-oxocyclohexyl)carbamate and its derivatives in the synthesis of factor Xa inhibitors, showcasing its importance in medicinal chemistry for drug development (Wang et al., 2017).
Materials Science and Sensing Applications
Tert-butyl carbazole derivatives have demonstrated significant roles in materials science, particularly in the construction of strong blue emissive nanofibers. These nanofibers, enhanced by tert-butyl groups, have applications in detecting volatile acid vapors, highlighting the compound's utility in developing fluorescent sensory materials for chemical sensing (Sun et al., 2015).
Enantioselective Synthesis
The compound has been utilized as an intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure has provided insights into the synthesis of these important molecules, indicating its value in the creation of nucleotide analogues for research and therapeutic applications (Ober et al., 2004).
Organic Electronics
In the field of organic electronics, tert-butyl carbazole derivatives have found application as host materials in blue iridium emitters for polymer light-emitting devices (PLEDs). These studies explore the impact of tert-butyl groups on the performance of PLEDs, including efficiency and light emission properties, underscoring the compound's relevance in the development of advanced electronic devices (Stanislovaitytė et al., 2013).
Biocatalysis
Furthermore, this compound serves as a key intermediate in biocatalytic processes, such as the biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a crucial intermediate for the synthesis of statins. This showcases the compound's utility in environmentally friendly and efficient biocatalytic methods for producing pharmaceutically relevant intermediates (Liu et al., 2018).
Propriétés
IUPAC Name |
tert-butyl N-(3,3-dimethyl-5-oxocyclohexyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-9-6-10(15)8-13(4,5)7-9/h9H,6-8H2,1-5H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBAMXRPPJFULU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(=O)C1)NC(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(2-(benzyl(methyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2532150.png)

![N-(furan-2-ylmethyl)-2-(3-(2-(naphthalen-1-yl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2532153.png)
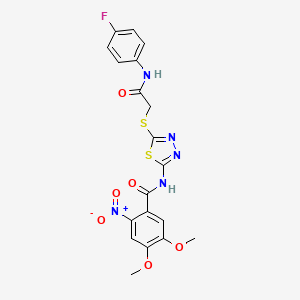
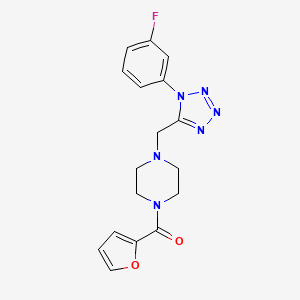
![2-[(2-Chloro-6-fluorophenyl)methyl]-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2532157.png)
![N-(3-chloro-4-methoxyphenyl)-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2532160.png)
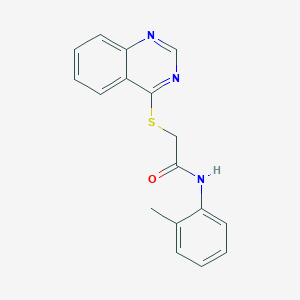
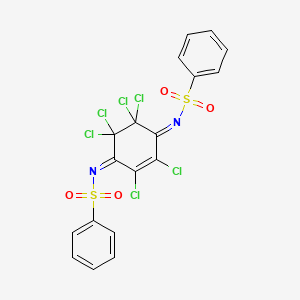
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(3,4-dimethylphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}propanamide](/img/structure/B2532167.png)
methyl}pyridin-2-amine](/img/structure/B2532168.png)
![3-(4-bromophenyl)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2532169.png)
![3-[2-(3-fluorophenyl)-2-oxoethyl]-3-hydroxy-7-methyl-2,3-dihydro-1H-indol-2-one](/img/structure/B2532170.png)
